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molecular formula C13H20N2O B1289077 (4-Amino-1-benzylpiperidin-4-yl)methanol CAS No. 312928-52-2

(4-Amino-1-benzylpiperidin-4-yl)methanol

Cat. No. B1289077
M. Wt: 220.31 g/mol
InChI Key: FMVFHXNKSCWWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977349B2

Procedure details

1.04 g (4.72 mmol) of 4-amino-1-benzyl-4-hydroxymethylpiperidine (for preparation see: Eur. J. Med. Chim. Ther. (1974) 9, 424-433) are suspended in 16 ml of dichloromethane and 842 mg (5.2 mmol) of carbonyldiimidazole are added. As the reaction progresses, a solution forms, which following complete reaction is diluted with dichloromethane and washed first with water, then with a 5 percent sodium bicarbonate solution and once again with water. The organic phase is dried over sodium sulfate and freed from the solvent on a rotary evaporator. 1.04 g of the title compound are obtained as a crude product, which is reacted further as it is.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
842 mg
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([CH2:15][OH:16])[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[C:17](N1C=CN=C1)(N1C=CN=C1)=[O:18]>ClCCl>[CH2:8]([N:5]1[CH2:6][CH2:7][C:2]2([CH2:15][O:16][C:17](=[O:18])[NH:1]2)[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)CO
Step Two
Name
Quantity
842 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As the reaction progresses
CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
freed from the solvent on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(NC(OC2)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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